CB1 Antagonist Potency: Moderate Affinity Distinguishes This Compound from High-Potency CB1 Antagonists
This compound demonstrates moderate antagonist potency at the human CB1 receptor with an IC50 of 181 nM as measured in a functional calcium mobilization assay in RD-HGA16 cells [1]. By comparison, the classical CB1 antagonist rimonabant (SR141716) achieves a Ki of 1.8 nM in radioligand binding assays, representing approximately 100-fold higher affinity . This substantial potency difference—measured across comparable human CB1 systems—positions CAS 1448136-26-2 as a moderate-affinity CB1 ligand, which may be advantageous in scenarios where complete receptor blockade is undesirable or where titration of CB1 engagement is required.
| Evidence Dimension | CB1 receptor antagonist potency |
|---|---|
| Target Compound Data | IC50 = 181 nM (functional calcium mobilization assay) |
| Comparator Or Baseline | Rimonabant Ki = 1.8 nM (radioligand binding); Rimonabant IC50 = 13.6 nM (functional, HEK293 membranes) |
| Quantified Difference | Target compound is ~100-fold less potent than rimonabant by binding Ki and ~13-fold less potent by functional IC50 comparison |
| Conditions | Target: human CB1 stably expressed in RD-HGA16 cells, assessed as inhibition of CP55,940-induced calcium mobilization after 15 min [1]. Comparator rimonabant: Ki by radioligand binding ; functional IC50 = 13.6 nM in hCB1-transfected HEK293 membranes . |
Why This Matters
Procurement decisions for CB1 antagonist tool compounds must consider whether high-potency (nM Ki) or moderate-potency (sub-μM IC50) pharmacology is required; this compound fills a distinct potency niche not served by rimonabant or other sub-10 nM CB1 antagonists.
- [1] BindingDB. BDBM50023691 (CHEMBL3341867). IC50: 181 nM. Target: Cannabinoid receptor 1 (Human). Assay: Antagonist activity at human CB1 receptor stably expressed in RD-HGA16 cells assessed as inhibition of CP55,940-induced calcium mobilization after 15 min. Curated by ChEMBL, Research Triangle Institute. View Source
